2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.
Attachment of the Fluorenylmethoxycarbonyl Group: The Fmoc group is introduced by reacting the compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of peptide synthesis, including the addition of protecting groups like Fmoc.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Piperidine is commonly used to remove the Fmoc group.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Removal of the Fmoc group, yielding a free amine.
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is widely used in:
Chemistry: As a protecting group in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs.
Industry: In the production of synthetic peptides for research and therapeutic purposes.
Mechanism of Action
The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects amino groups during chemical reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylmethoxycarbonyl)amino acids: These compounds also feature the Fmoc protecting group and are used in peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group as a protecting group.
Uniqueness
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is unique due to its combination of the Fmoc protecting group with the isoquinoline core, providing specific reactivity and stability advantages in peptide synthesis.
Properties
Molecular Formula |
C26H23NO5 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C26H23NO5/c1-31-17-10-11-18-16(14-17)12-13-27(24(18)25(28)29)26(30)32-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,14,23-24H,12-13,15H2,1H3,(H,28,29) |
InChI Key |
OGMOQYXRKZNLJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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